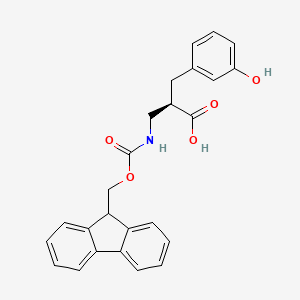
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. This is followed by the introduction of the hydroxybenzyl group and the propanoic acid moiety. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to more consistent and scalable production.
Chemical Reactions Analysis
Types of Reactions
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like piperidine for Fmoc deprotection. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl group can yield benzaldehyde derivatives, while reduction can produce benzyl alcohol derivatives.
Scientific Research Applications
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a protecting group for amino acids, facilitating the stepwise construction of peptides.
Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its structural features.
Industry: The compound’s unique reactivity makes it useful in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid involves its ability to protect amino groups during chemical reactions. The Fmoc group can be selectively removed under basic conditions, allowing for subsequent functionalization of the amino group. This selective protection and deprotection mechanism is crucial in peptide synthesis, enabling the stepwise construction of peptides with high precision.
Comparison with Similar Compounds
Similar Compounds
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-hydroxybenzyl)propanoic acid
- ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-hydroxybenzyl)propanoic acid
Uniqueness
Compared to similar compounds, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid is unique due to the position of the hydroxy group on the benzyl ring. This positional difference can influence the compound’s reactivity and interactions with other molecules, making it particularly useful in specific synthetic and research applications.
Properties
Molecular Formula |
C25H23NO5 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-18-7-5-6-16(13-18)12-17(24(28)29)14-26-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,13,17,23,27H,12,14-15H2,(H,26,30)(H,28,29)/t17-/m1/s1 |
InChI Key |
YCBRDGTYHYGRHX-QGZVFWFLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](CC4=CC(=CC=C4)O)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=CC=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


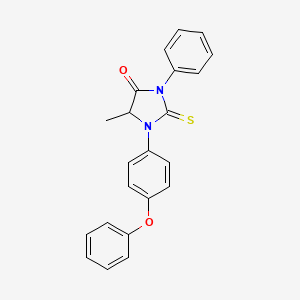
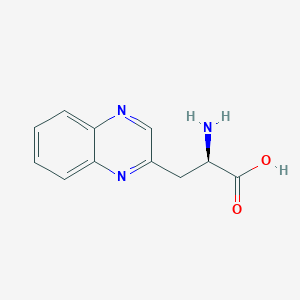
![N,6-Dimethylbenzo[d]oxazol-2-amine](/img/structure/B12930410.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine](/img/structure/B12930429.png)
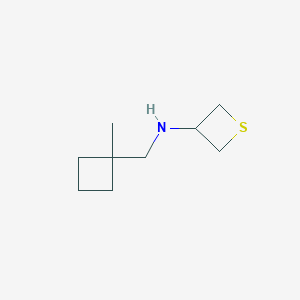
![6-Methoxy-3-azabicyclo[3.1.0]hexane](/img/structure/B12930437.png)
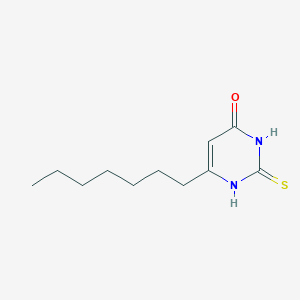
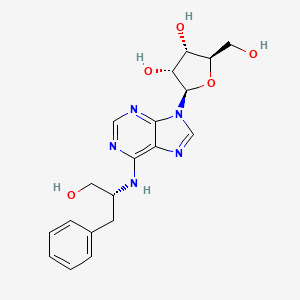
![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)

![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)
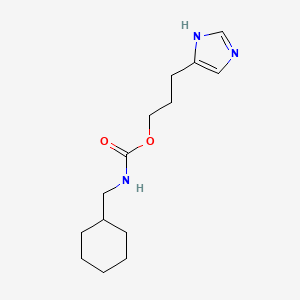
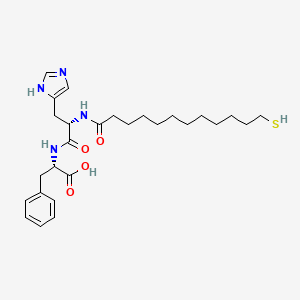
![4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)
